![molecular formula C25H25N3O B2472712 N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-3,3-二苯基丙酰胺 CAS No. 1795300-89-8](/img/structure/B2472712.png)

N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-3,3-二苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

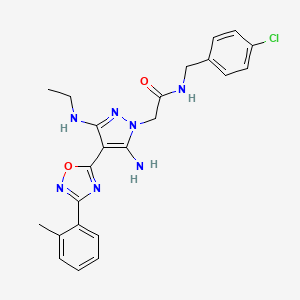

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, they represent an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 °C .Molecular Structure Analysis

The molecular structure of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide” can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide” mainly involve its interactions with FGFR1, 2, and 3 . It exhibits potent FGFR inhibitory activity, which can inhibit cell proliferation and induce apoptosis .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide” can be analyzed using various techniques. For instance, its yield and melting point can be determined . Spectroscopic techniques like ATR-FTIR and NMR can provide information about its functional groups and structure .科学研究应用

1. 农用化学品和功能材料中的官能化

N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-3,3-二苯基丙酰胺衍生自1H-吡咯并[2,3-b]吡啶的官能化,这是一个旨在为农用化学品和功能材料创造新化合物的研究过程。这些化合物显示出很高的杀菌活性,突出了它们在农业应用中的潜力 (Minakata et al., 1992).

2. 医药中间体的合成

该化合物已被用于关键医药中间体的合成。例如,已报道了相关化合物2-[(1H-吡咯并[2,3-b]吡啶-4-基)甲基氨基]-5-氟烟酸的实用合成,表明该化合物在医药研究中的重要性 (Wang et al., 2006).

3. 有机化学中的C-H键活化

该化合物已用于有机化学,特别是在涉及C-H键活化的反应中。一项研究报道了使用N-氨基-7-氮杂吲哚作为钌催化的C-H烯基化/环化的双齿导向基团,这与所讨论的化合物密切相关 (Sagara et al., 2019).

4. 有机化学中的对映选择性合成

研究表明该化合物与对映选择性合成有关,这是有机化学的一个关键方面。例如,已经证明了Cr(III)(salen)Cl催化的叔烯酰胺到酮的对映选择性分子内加成,这是一个与该化合物合成相关的过程 (Yang et al., 2009).

5. 癌症研究中的抗肿瘤活性

N-(3-(1H-吡咯并[2,3-b]吡啶-1-基)丙基)-3,3-二苯基丙酰胺的衍生物已被合成并评估其抗肿瘤活性,表明其在癌症研究中的潜在用途。值得注意的是,某些类似物已显示出对弥漫性恶性腹膜间皮瘤(DMPM)的有效性,这是一种罕见且侵袭性强的癌症,其通过抑制细胞周期蛋白依赖性激酶1并诱导细胞凋亡来发挥作用 (Carbone et al., 2013).

作用机制

The mechanism of action of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide” involves the inhibition of FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation can lead to cancer . Therefore, inhibiting this pathway represents an attractive strategy for cancer therapy .

未来方向

The future directions for the research on “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide” could involve further optimization of the compound to enhance its FGFR inhibitory activity . Additionally, more studies could be conducted to explore its potential applications in cancer therapy .

属性

IUPAC Name |

3,3-diphenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O/c29-24(26-16-8-17-28-18-14-22-13-7-15-27-25(22)28)19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-7,9-15,18,23H,8,16-17,19H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTSDAJLQDFPGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCCN2C=CC3=C2N=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2472630.png)

![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)

![[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B2472634.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2472639.png)

![4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2472641.png)

![N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2472650.png)

![N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2472652.png)